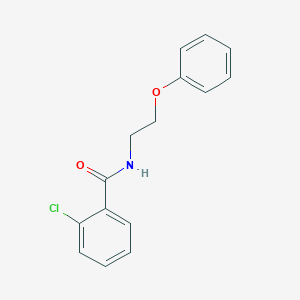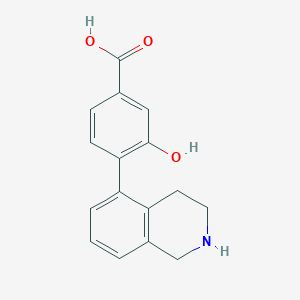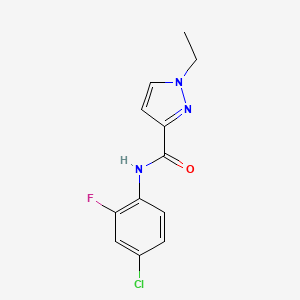![molecular formula C20H20O3 B5345598 3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)
3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one, also known as chalcone derivative, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms such as the inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and inhibition of enzymatic activity. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The this compound derivative has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, the this compound derivative has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The 3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one derivative has several advantages for lab experiments. It is a synthetic compound, which makes it readily available and easy to obtain in large quantities. In addition, the compound exhibits diverse biological activities, which makes it a suitable candidate for various pharmacological studies. However, the compound also has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, the compound has low bioavailability, which limits its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one. First, further studies are needed to elucidate the mechanism of action of the compound. Second, the compound's efficacy in vivo needs to be evaluated to determine its potential as a therapeutic agent. Third, the compound's toxicity profile needs to be established to ensure its safety for human use. Fourth, the compound's pharmacokinetic properties need to be characterized to optimize its dosing regimen. Fifth, the compound's potential as a drug delivery system needs to be explored to enhance its bioavailability. Finally, the compound's structure-activity relationship needs to be established to design more potent and selective analogs.
Conclusion
In conclusion, this compound, a this compound derivative, is a synthetic compound with potential therapeutic properties. The compound exhibits diverse biological activities such as anticancer, anti-inflammatory, and antioxidant properties. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one involves the condensation reaction of 3-allyloxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to form the this compound derivative. The yield of this reaction is dependent on the reaction conditions such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
The 3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one derivative has been extensively studied for its biological activities such as anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines such as breast, lung, and colon cancer cells. The compound also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, the this compound derivative has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-prop-2-enoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-14-23-19-7-5-6-16(15-19)8-13-20(21)17-9-11-18(12-10-17)22-4-2/h3,5-13,15H,1,4,14H2,2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFYUQMOWKGWQZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)

![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)


![N-(2,4-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5345591.png)

![3-methyl-8-[3-(1H-pyrrol-1-yl)propyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345603.png)
